
6-Metilquinolin-5-amina
Descripción general
Descripción
6-Methylquinolin-5-amine (6MQA) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile chemical that is used in many different research and lab experiments. 6MQA is an important intermediate in the synthesis of various drugs and pharmaceuticals, as well as being used in the production of dyes and pigments. It is also used in the production of agrochemicals, such as pesticides and herbicides. 6MQA has a wide range of biological and physiological effects, making it a valuable tool for research and development.
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Anticancerígenos
6-Metilquinolin-5-amina: se ha identificado como un farmacóforo clave en el desarrollo de agentes anticancerígenos. Sus derivados han mostrado resultados prometedores en la inhibición de líneas celulares de cáncer de pulmón de células no pequeñas, particularmente A549 . La capacidad del compuesto para interactuar con la vía PI3K/AKT/mTOR, que es crucial en la proliferación y supervivencia de las células cancerosas, lo convierte en un posible candidato para nuevos fármacos anticancerígenos .
Actividad Antimicrobiana
Los derivados de quinolina, incluyendo This compound, exhiben una actividad antimicrobiana significativa. Se sabe que inhiben la síntesis de ADN en las bacterias al dirigirse a la girasa del ADN y la topoisomerasa tipo IV, lo que lleva a la muerte bacteriana. Esto los convierte en valiosos en la búsqueda de nuevos agentes antimicrobianos con propiedades farmacodinámicas y farmacocinéticas mejoradas .
Aplicaciones Antimaláricas
El motivo estructural de la quinolina es esencial para los fármacos antimaláricos. This compound y sus derivados son parte de la investigación en curso para desarrollar agentes antimaláricos más efectivos. Estos compuestos se están estudiando por su potencial para inhibir el crecimiento de especies de Plasmodium, los parásitos responsables de la malaria .
Propiedades Antidepresivas y Anticonvulsivas
La investigación ha indicado que los derivados de quinolina pueden exhibir efectos antidepresivos y anticonvulsivos. La exploración de This compound en este contexto podría conducir al desarrollo de nuevos tratamientos para trastornos neurológicos, ofreciendo alternativas a los medicamentos actuales .
Efectos Antiinflamatorios y Antioxidantes
Las propiedades antiinflamatorias y antioxidantes de los compuestos de quinolina se están investigando, con This compound jugando un papel en esta investigación. Estas propiedades son cruciales para tratar enfermedades crónicas como la artritis y para prevenir el daño relacionado con el estrés oxidativo .
Investigación Antiviral y Anti-VIH
Los derivados de quinolina también se están estudiando por sus actividades antivirales, incluidos los posibles efectos anti-VIH. This compound podría contribuir al descubrimiento de nuevos fármacos que inhiben la replicación de los virus, incluido el VIH, proporcionando así nuevas vías para el tratamiento .
Descubrimiento de Fármacos y Química Medicinal
This compound: es un compuesto prometedor en la química medicinal, con posibles aplicaciones en el tratamiento de diversas enfermedades como el cáncer, la inflamación y los trastornos neurológicos. Su versatilidad en el diseño y síntesis de fármacos lo convierte en un activo valioso en el desarrollo de nuevos agentes terapéuticos.
Ciencia de Materiales y Electrónica
Si bien no está directamente relacionado con sus aplicaciones biológicas, los derivados de quinolina se utilizan en la ciencia de materiales y la electrónica. Las propiedades electrónicas de This compound podrían aprovecharse en el desarrollo de semiconductores orgánicos y otros materiales electrónicos .
Mecanismo De Acción
- Quinolines are found in antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-Methylquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The binding of 6-Methylquinolin-5-amine to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Methylquinolin-5-amine has been shown to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .
Cellular Effects
The effects of 6-Methylquinolin-5-amine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Moreover, 6-Methylquinolin-5-amine affects gene expression by modulating the activity of transcription factors and altering the expression levels of specific genes involved in cell survival and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-Methylquinolin-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the binding of 6-Methylquinolin-5-amine to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can act as an inhibitor of topoisomerase enzymes, which are essential for DNA replication and transcription . By inhibiting these enzymes, 6-Methylquinolin-5-amine can disrupt DNA synthesis and induce cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylquinolin-5-amine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 6-Methylquinolin-5-amine is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to 6-Methylquinolin-5-amine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 6-Methylquinolin-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, 6-Methylquinolin-5-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects .
Metabolic Pathways
6-Methylquinolin-5-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Methylquinolin-5-amine, leading to the formation of various metabolites. The metabolic flux of 6-Methylquinolin-5-amine can be influenced by the presence of cofactors, such as NADPH, which are required for the enzymatic reactions . Additionally, the metabolites of 6-Methylquinolin-5-amine can further interact with other metabolic pathways, affecting the overall metabolic network within the cell .
Transport and Distribution
The transport and distribution of 6-Methylquinolin-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 6-Methylquinolin-5-amine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 6-Methylquinolin-5-amine within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 6-Methylquinolin-5-amine is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 6-Methylquinolin-5-amine to specific compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The localization of 6-Methylquinolin-5-amine within specific organelles can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
6-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDQFHIEFDWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388563 | |
| Record name | 6-methylquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
50358-35-5 | |
| Record name | 6-methylquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



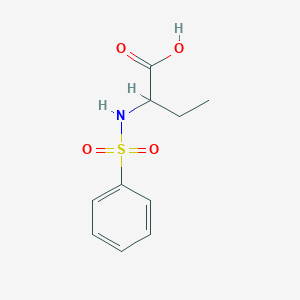
![2-[(Furan-2-carbonyl)-amino]-pentanoic acid](/img/structure/B1304993.png)
![1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B1304994.png)
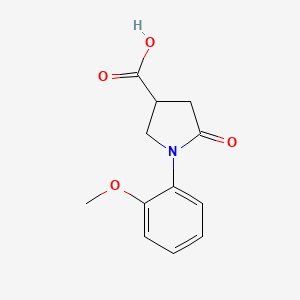
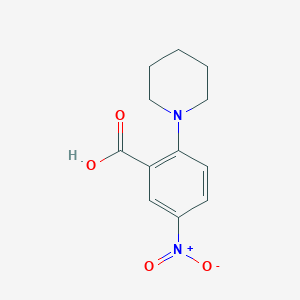
![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)
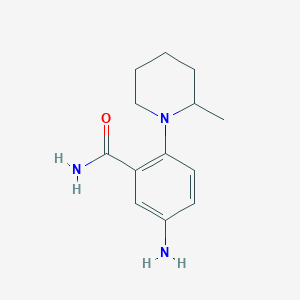

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
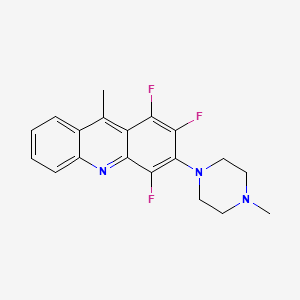
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)
